5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline
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Overview
Description
5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline typically involves the formation of the triazoloquinazoline core followed by the introduction of the chloro and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethyl)aniline with 2-chloroquinazoline in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazoline
- 4-(4-Chlorophenyl)-5-(2,4-dichlorophenyl)-4H-(1,2,4)triazole-3-thiol
- 5-Phenyl-7-trifluoromethyl-(1,2,4)triazolo(1,5-a)pyrimidine
Uniqueness
5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, including antimicrobial, anticancer, and kinase inhibition properties. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a triazole ring fused with a quinazoline moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of triazoloquinazoline derivatives. For instance, compounds similar to this compound were assessed against various bacterial strains, showing promising activity against Staphylococcus aureus and Escherichia coli . This suggests that modifications in the triazole and quinazoline rings can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer properties of triazoloquinazolines have been explored through in vitro assays against multiple cancer cell lines. In one study, derivatives were tested for cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 12.5 |
This compound | HCT-116 | 15.0 |
Kinase Inhibition
Another significant aspect of the biological activity of this compound is its effect on various kinases. Kinase inhibitors are crucial in cancer therapy due to their role in cell signaling pathways. Preliminary investigations have shown that derivatives of the triazoloquinazoline scaffold can inhibit key kinases involved in tumor growth and progression .
Kinase | Inhibition (%) at 10 µM |
---|---|
CDK9 | 45 |
GSK-3β | 62 |
JAK3 | 38 |
Case Studies
Several case studies have focused on the synthesis and biological evaluation of triazoloquinazolines:
- Synthesis and Evaluation : A study synthesized several derivatives of triazoloquinazolines and evaluated their antimicrobial properties. The most potent compounds were identified as having broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening : Another investigation involved screening a library of quinazoline derivatives for cytotoxic effects on various cancer cell lines. The study found that modifications to the trifluoromethyl group significantly impacted anticancer activity .
Properties
IUPAC Name |
5-chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4/c17-14-11-6-1-2-7-12(11)24-15(21-14)13(22-23-24)9-4-3-5-10(8-9)16(18,19)20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMRZGGTTWCRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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